molecular formula C18H27N3O5 B595708 Procaine pidolate CAS No. 17140-49-7

Procaine pidolate

Cat. No.: B595708
CAS No.: 17140-49-7
M. Wt: 365.43
InChI Key: CTURZEPMXLXYMZ-HVDRVSQOSA-N
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Description

Procaine pidolate is a compound that combines procaine, a local anesthetic, with pidolic acid. Procaine is widely known for its use in medical procedures to induce local anesthesia. Pidolic acid, also known as pyroglutamic acid, is a derivative of glutamic acid and is involved in various biochemical processes. The combination of these two compounds results in this compound, which has unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of procaine pidolate involves the reaction of procaine with pidolic acid. Procaine, chemically known as 2-diethylaminoethyl 4-aminobenzoate, is synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. Pidolic acid is obtained from glutamic acid through cyclization.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:

    Esterification: 4-aminobenzoic acid is esterified with 2-diethylaminoethanol to produce procaine.

    Cyclization: Glutamic acid is cyclized to form pidolic acid.

    Combination: Procaine is then reacted with pidolic acid under controlled conditions to form this compound.

Chemical Reactions Analysis

Types of Reactions: Procaine pidolate undergoes various chemical reactions, including:

    Hydrolysis: Procaine can be hydrolyzed to produce 4-aminobenzoic acid and 2-diethylaminoethanol.

    Oxidation: Procaine can undergo oxidation reactions, leading to the formation of various oxidized products.

    Substitution: Procaine can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products Formed:

    Hydrolysis: 4-aminobenzoic acid and 2-diethylaminoethanol.

    Oxidation: Oxidized derivatives of procaine.

    Substitution: Substituted derivatives of procaine.

Scientific Research Applications

Procaine pidolate has a wide range of scientific research applications, including:

Mechanism of Action

Procaine pidolate exerts its effects primarily through the action of procaine. Procaine acts by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane . This inhibition prevents the generation and propagation of action potentials, leading to a loss of sensation in the targeted area. Additionally, procaine has been shown to interact with various receptors, including N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Procaine pidolate can be compared with other local anesthetics and related compounds:

    Procaine: The parent compound, primarily used as a local anesthetic.

    Lidocaine: Another local anesthetic with a faster onset and longer duration of action compared to procaine.

    Benzocaine: A local anesthetic used topically, with a similar mechanism of action to procaine.

    Tetracaine: A more potent local anesthetic with a longer duration of action.

Uniqueness: this compound is unique due to the combination of procaine and pidolic acid, which may confer additional properties and potential therapeutic benefits not seen with procaine alone.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.C5H7NO3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;7-4-2-1-3(6-4)5(8)9/h5-8H,3-4,9-10,14H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTURZEPMXLXYMZ-HVDRVSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)N[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937984
Record name 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(diethylamino)ethyl 4-aminobenzoate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-49-7
Record name Proline, 5-oxo-, compd. with 2-(diethylamino)ethyl 4-aminobenzoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17140-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procaine pidolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(diethylamino)ethyl 4-aminobenzoate (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxoproline, compound with 2-(diethylamino)ethyl 4-aminobenzoate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROCAINE PIDOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W84930057W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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